molecular formula C18H20N6O B2363531 1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034415-57-9

1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2363531
CAS RN: 2034415-57-9
M. Wt: 336.399
InChI Key: KPHXMIYXDHRTRE-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DPPU and is a urea derivative with potential therapeutic applications.

Scientific Research Applications

Organic Synthesis Applications

The research by Wenbo Li et al. (2017) describes a one-pot synthesis method for highly functionalized pyrano[2,3-c]pyrazole-4,4′-diacetate and 6-oxo-pyrano[2,3-c]pyrazole derivatives using a urea catalyst. This method emphasizes the bifunctional nature of urea in catalyzing multiple steps, such as domino Knoevenagel condensation, Michael addition, and cycloaddition reactions, highlighting its utility in organic synthesis processes (Li, Ruzi, Ablajan, & Ghalipt, 2017).

Antibacterial Evaluation

M. E. Azab et al. (2013) focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. The study explored the reactivity of various precursors with urea to create compounds that demonstrated significant antibacterial activity, indicating potential applications in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).

Gelation Properties

J. Kirschbaum and D. Wadke (1976) investigated the gelation properties of 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo-(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride by aqueous solutions of urea. Their findings on the pH-dependent gelation and the ability to form complexes with urea offer insights into the potential use of such compounds in creating thixotropic, heat-reversible gels (Kirschbaum & Wadke, 1976).

Potential Anticancer Agents

The study by H. Hafez et al. (2016) synthesized novel pyrazole derivatives with potential applications as anticancer agents. The synthesized compounds were evaluated for their in vitro antimicrobial and anticancer activities, with some compounds exhibiting higher anticancer activity than the reference drug, doxorubicin. This research suggests the possible use of urea-derived pyrazole compounds in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-3-4-15(11-14(13)2)22-18(25)21-8-10-24-9-5-16(23-24)17-12-19-6-7-20-17/h3-7,9,11-12H,8,10H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHXMIYXDHRTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

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